![molecular formula C19H37N5O5 B2754833 N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-methyl-L-valyl-N-(2-aminoethyl)-L-alaninamide CAS No. 689284-12-6](/img/structure/B2754833.png)

N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-methyl-L-valyl-N-(2-aminoethyl)-L-alaninamide

Übersicht

Beschreibung

N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-methyl-L-valyl-N-(2-aminoethyl)-L-alaninamide ist eine synthetische Verbindung, die für ihre inhibitorischen Eigenschaften gegenüber bestimmten Enzymen bekannt ist. Insbesondere ist sie bekannt für ihre Rolle als Inhibitor von Matrixmetalloproteinasen und ADAM-17 (TACE), Enzymen, die an verschiedenen physiologischen und pathologischen Prozessen beteiligt sind.

Wissenschaftliche Forschungsanwendungen

N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-methyl-L-valyl-N-(2-aminoethyl)-L-alaninamide hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung von Enzyminhibition und Reaktionsmechanismen verwendet.

Biologie: Untersucht für seine Rolle bei der Modulation der Enzymaktivität in biologischen Systemen.

Medizin: Erforscht für potenzielle therapeutische Anwendungen bei Krankheiten, an denen Matrixmetalloproteinasen und ADAM-17 beteiligt sind, wie Krebs und Entzündungszustände.

Industrie: Wird bei der Entwicklung von Enzyminhibitoren für verschiedene industrielle Prozesse eingesetzt.

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung, indem sie an die aktiven Zentren von Matrixmetalloproteinasen und ADAM-17 bindet und so deren enzymatische Aktivität hemmt. Diese Hemmung verhindert die Spaltung spezifischer Substrate und führt zu veränderten zellulären Prozessen. Zu den molekularen Zielen gehören die katalytischen Domänen dieser Enzyme, und die beteiligten Pfade stehen in Zusammenhang mit Zellsignalisierung, Entzündungen und Gewebsumbau.

Wirkmechanismus

Target of Action

TAPI-2, also known as TNF Protease Inhibitor 2, is a broad-spectrum inhibitor that primarily targets matrix metalloprotease (MMP), tumour necrosis factor α-converting enzyme (TACE), and a disintegrin and metalloproteinase (ADAM) . These targets play significant roles in various biological processes, including the maturation and release of cytokines, growth factors, and receptors .

Mode of Action

TAPI-2 inhibits its targets by binding to them, thereby preventing their normal functioning. For instance, it binds to hmeprin with inhibition constants IC50 of 20±10 μM for hmeprin β subunit and 1.5±0.27 nM for hmeprin α subunit . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of MMP, TACE, and ADAM by TAPI-2 affects several biochemical pathways. For instance, it blocks the activation-induced shedding of L-selectin from neutrophils, eosinophils, and lymphocytes . It also inhibits the phenylarsine oxide (PAO)-induced shedding in neutrophils . These effects can disrupt cell signaling and immune responses .

Result of Action

The inhibition of MMP, TACE, and ADAM by TAPI-2 leads to various molecular and cellular effects. For example, it can significantly decrease the protein levels of NICD and its downstream target HES-1 in certain cells . Moreover, treating cells with TAPI-2 can significantly decrease the cancer stem cell phenotype in certain colorectal cancer cell lines .

Biochemische Analyse

Biochemical Properties

TAPI-2 interacts with various enzymes and proteins. It is known to bind to hmeprin, a type of metalloproteinase, with inhibition constants IC50 20±10 μM for hmeprin β subunit and 1.5±0.27 nM for hmeprin α subunit . Generally, hmeprin α is inhibited more strongly than the β subunit .

Cellular Effects

TAPI-2 has significant effects on various types of cells and cellular processes. For instance, it has been found to significantly decrease the protein levels of NICD and its downstream target HES-1 in both HCP-1 and HT29 cells . Moreover, treating cells with TAPI-2 significantly decreases the CSC phenotype by -50% in both CRC cell lines .

Molecular Mechanism

TAPI-2 exerts its effects at the molecular level through various mechanisms. It is a broad-spectrum inhibitor of MMP, TACE, and ADAM, with an IC50 of 20 μM for MMP . TAPI-2 blocks the entry of infectious SARS-CoV .

Vorbereitungsmethoden

Die Synthese von N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-methyl-L-valyl-N-(2-aminoethyl)-L-alaninamide umfasst mehrere Schritte. Die Reaktionsbedingungen erfordern oft eine präzise Kontrolle der Temperatur, des pH-Werts und die Verwendung spezifischer Katalysatoren, um die gewünschte Stereochemie und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Diese Verbindung unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxyaminogruppe kann oxidiert werden, um Oxo-Derivate zu bilden.

Reduktion: Die Oxo-Gruppen können unter bestimmten Bedingungen zu Hydroxylgruppen reduziert werden.

Substitution: Die Amino- und Hydroxyaminogruppen können an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Zu ähnlichen Verbindungen gehören andere Matrixmetalloproteinase-Inhibitoren und ADAM-17-Inhibitoren. Was N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-methyl-L-valyl-N-(2-aminoethyl)-L-alaninamide auszeichnet, ist seine spezifische Struktur, die eine einzigartige Bindungsaffinität und Selektivität für seine Zielenzyme bietet. Weitere ähnliche Verbindungen sind:

Eigenschaften

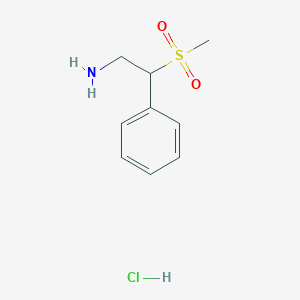

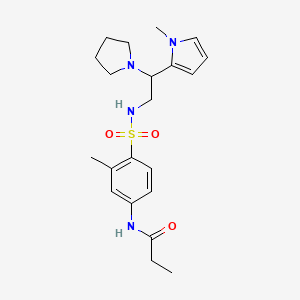

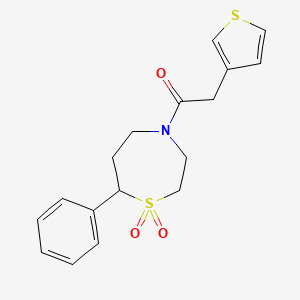

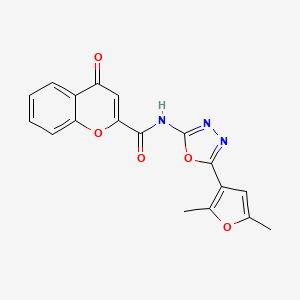

IUPAC Name |

(2R)-N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37N5O5/c1-11(2)9-13(10-14(25)24-29)17(27)23-15(19(4,5)6)18(28)22-12(3)16(26)21-8-7-20/h11-13,15,29H,7-10,20H2,1-6H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25)/t12-,13+,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIQCBIEAHJAMZ-GZBFAFLISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C(=O)NCCN)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCCN)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@H](CC(C)C)CC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689284-12-6 | |

| Record name | TAPI-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0689284126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the primary target of TAPI-2 and how does it exert its inhibitory effect?

A1: TAPI-2 primarily targets ADAM17, a membrane-bound metalloprotease. It acts as a competitive inhibitor by binding to the zinc ion within the catalytic domain of ADAM17, effectively blocking its proteolytic activity. [, , , ]

Q2: How does TAPI-2 affect the shedding of membrane-bound proteins?

A2: By inhibiting ADAM17, TAPI-2 prevents the shedding of various membrane-bound proteins including TNF-α, EGFR ligands (like HB-EGF, amphiregulin), L-selectin, and TNFR1. [, , , , , , , , , , ]

Q3: Can you provide specific examples of how TAPI-2 influences cellular processes by inhibiting ADAM17?

A3: Certainly. Here are a few examples:

- Inhibition of TNF-α release: TAPI-2 reduces inflammation by blocking the release of TNF-α from the cell surface. This has been observed in models of inflammatory bowel disease, rheumatoid arthritis, and lung adenocarcinoma. [, , , ]

- Modulation of EGFR signaling: By inhibiting the shedding of EGFR ligands, TAPI-2 can influence EGFR signaling pathways involved in cell proliferation, migration, and invasion. This has implications for cancer research, as aberrant EGFR signaling is often associated with tumor progression. [, , , , , ]

- Regulation of L-selectin shedding: TAPI-2 can block the activation-induced shedding of L-selectin from leukocytes, which could impact leukocyte trafficking and immune responses. [, ]

Q4: What is the molecular formula and weight of TAPI-2?

A4: The molecular formula of TAPI-2 is C22H41N5O5. Its molecular weight is 455.6 g/mol.

Q5: Is there information available about the stability of TAPI-2 under various conditions?

A5: While specific data on TAPI-2's stability under various conditions is limited in the provided literature, it's important to note that hydroxamate-based inhibitors are generally known to be susceptible to hydrolysis, particularly in acidic environments. [] Proper storage and handling are crucial to maintain its stability.

Q6: Is TAPI-2 known to directly participate in any catalytic reactions?

A6: No, TAPI-2 is not a catalyst. Its primary function is to inhibit the catalytic activity of ADAM metalloproteases. [, , , ]

Q7: Has computational chemistry been used to study TAPI-2?

A7: While the provided research does not go into detail about computational studies on TAPI-2 itself, it highlights the use of molecular modeling and docking studies in understanding the interactions between metalloproteinases and their inhibitors, which is relevant to TAPI-2's mechanism of action. [, ]

Q8: How does the structure of TAPI-2 contribute to its inhibitory activity?

A8: The hydroxamate group (-CONHOH) in TAPI-2 is essential for its inhibitory activity. This group chelates the zinc ion in the active site of ADAM metalloproteases, effectively blocking their function. Modifications to this group or the surrounding structure can significantly affect potency and selectivity. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2754751.png)

![1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2754753.png)

![N-cyclohexyl-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2754754.png)

![N-[(furan-2-yl)methyl]-4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2754755.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2754758.png)

![N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2754762.png)

![N-(2-ethylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2754764.png)

![3-[(Trimethylsilyl)oxy]oxane-3-carbonitrile](/img/structure/B2754767.png)

![4-methyl-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B2754769.png)